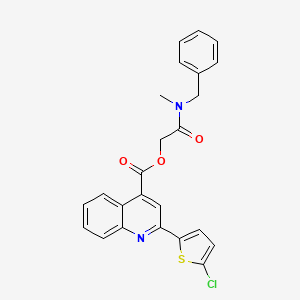![molecular formula C20H22ClNO B2712108 Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride CAS No. 2126178-36-5](/img/structure/B2712108.png)
Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to act as a ligand in certain reactions. The compound’s molecular formula is C20H21NO·HCl, and it is commonly used in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride typically involves the reaction of 2-methoxynaphthalene with benzylamine under specific conditions. The process may include steps such as:
Nitration: Introducing a nitro group to the naphthalene ring.
Reduction: Reducing the nitro group to an amine.
Benzylation: Reacting the amine with benzyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar steps but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce different amine derivatives.
Applications De Recherche Scientifique
Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride is widely used in scientific research, including:
Chemistry: As a ligand in copper-catalyzed cross-coupling reactions.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential therapeutic effects and mechanisms.
Industry: Used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism by which Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride exerts its effects involves its ability to act as a ligand, facilitating various chemical reactions. It interacts with molecular targets such as enzymes and receptors, influencing biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide
- ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
Uniqueness
Benzyl[2-(2-methoxynaphthalen-1-yl)ethyl]amine hydrochloride is unique due to its specific structure, which allows it to act as a versatile ligand in various reactions. Its methoxy group enhances its reactivity and interaction with other molecules, making it valuable in both research and industrial applications.
Propriétés
IUPAC Name |
N-benzyl-2-(2-methoxynaphthalen-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO.ClH/c1-22-20-12-11-17-9-5-6-10-18(17)19(20)13-14-21-15-16-7-3-2-4-8-16;/h2-12,21H,13-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORBQSHCWHFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCNCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2712027.png)
![N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide](/img/structure/B2712029.png)
![N-(3-chloro-4-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2712030.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2712034.png)
![Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712035.png)







![N-(2-chlorophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2712048.png)
